molecular formula C13H26N2O2 B1293063 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine CAS No. 1119452-88-8

1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine

Cat. No.: B1293063
CAS No.: 1119452-88-8
M. Wt: 242.36 g/mol
InChI Key: QJBGNPSVQUTSKJ-UHFFFAOYSA-N
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Description

1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine is a chemical compound with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol This compound is characterized by the presence of a piperidine ring substituted with an acetyl group and an isopropoxypropyl group

Preparation Methods

The synthesis of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine typically involves the following steps:

Chemical Reactions Analysis

1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields.

Scientific Research Applications

1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-isopropoxypropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

1-Acetyl-N-(3-isopropoxypropyl)piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-[4-(3-propan-2-yloxypropylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11(2)17-10-4-7-14-13-5-8-15(9-6-13)12(3)16/h11,13-14H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBGNPSVQUTSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180448
Record name 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-88-8
Record name 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[[3-(1-Methylethoxy)propyl]amino]-1-piperidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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